Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride
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Overview
Description
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by a pyrrole ring fused to a pyridine ring, forming a bicyclic structure. This compound is often used in various scientific research fields due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride typically involves several steps:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This initial step involves the preparation of pyrrole-derived α,β-alkynyl ketones.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using Sonogashira cross-coupling.
Preparation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate forms pyrazole.
Cyclization: Catalyzed by gold, the pyrazoles undergo cyclization by alkyne groups.
Final Cyclization: The final cyclization is achieved using sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride undergoes various chemical reactions, including:
Substitution: Substitution reactions involving different alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: Alkylating agents like 1,2-dibromoethane and benzyl chloride in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with M4 muscarinic acetylcholine receptors, which are involved in various neurological processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
- Zopiclone
- 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives
Uniqueness
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride is unique due to its specific bicyclic structure and the presence of both pyrrole and pyridine rings. This structural uniqueness contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.2ClH/c1-13-9(12)6-2-3-11-8-5-10-4-7(6)8;;/h2-3,10H,4-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUAKXKKXHYEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CNCC2=NC=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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